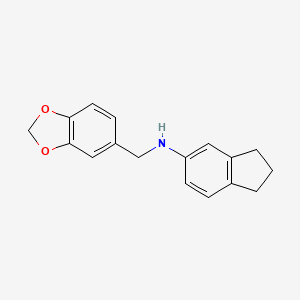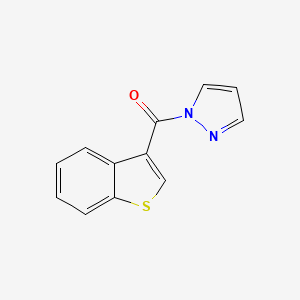![molecular formula C14H10ClN3O4 B5845501 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate](/img/structure/B5845501.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and a 3-nitrobenzoate moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitro and amino groups allows for interactions with nucleophilic and electrophilic sites in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-bromobenzoate: Similar structure but with a bromine atom instead of a nitro group.
(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate: Similar structure but with a different configuration.
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-6-4-9(5-7-11)13(16)17-22-14(19)10-2-1-3-12(8-10)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCOCNPVIVICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5845428.png)
![4-methoxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5845434.png)
![(5E)-5-[(1-prop-2-ynylindol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5845436.png)
![2-[4-(2-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B5845440.png)

![3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B5845453.png)


![4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B5845477.png)


![1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B5845485.png)
![3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5845502.png)

